Gallium nitrate

Description

This compound is a drug that is used to treat hyper-calcemia, or too much calcium in the blood. This condition may occur when individuals develop various types of cancer. This compound is also known by the common brand name Ganite.

This compound anhydrous is a Calcium Resorption Inhibitor. The physiologic effect of this compound anhydrous is by means of Bone Resorption Inhibition.

Properties

IUPAC Name |

gallium;trinitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPZKNULDCNCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

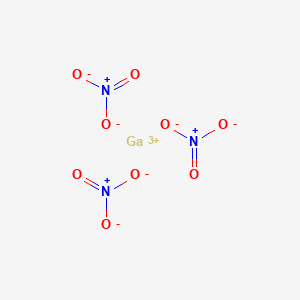

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ga+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaN3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043923 | |

| Record name | Gallium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gallium nitrate appears as white crystals. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | GALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Very soluble (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | GALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13494-90-1 | |

| Record name | GALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gallium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitric acid, gallium salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLIUM NITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2V2R4W9TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

230 °F (decomposes) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | GALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Gallium Nitrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and key research applications of gallium nitrate (B79036). Gallium nitrate, with the chemical formula Ga(NO₃)₃, is a gallium salt of nitric acid that has garnered significant interest in the scientific community, particularly for its therapeutic potential.[1] This document details experimental protocols, summarizes quantitative data, and visually represents key biological pathways and experimental workflows to support researchers in their endeavors.

Synthesis of this compound

This compound is commercially available, typically as the hydrate (B1144303) Ga(NO₃)₃·nH₂O.[1][2] However, for specific research applications requiring high purity or tailored formulations, laboratory synthesis is often necessary. The most common methods involve the reaction of metallic gallium or gallium oxide with nitric acid.

Synthesis from Metallic Gallium

This method involves the direct dissolution of high-purity metallic gallium in nitric acid.

Experimental Protocol:

-

Reaction Setup: In a sealed vessel equipped with a stirrer, condenser, and a means to control temperature (e.g., a water bath), add liquid metallic gallium.

-

Reaction: Slowly add high-purity nitric acid to the metallic gallium while stirring continuously. The reaction temperature should be maintained between 50-90°C.[3] The reaction is typically carried out for 5-6 hours until the gallium is completely dissolved.[3]

-

Purification: After the reaction is complete, purify the resulting solution by bubbling air through it to drive off dissolved nitrogen dioxide (NO₂) and any excess nitric acid.[3]

-

Crystallization: Cool the purified solution to -20°C to 0°C and introduce a seed crystal of this compound to induce crystallization.[4] The weight ratio of the seed crystal to the this compound in the solution should be between 0.01 and 0.1.[4]

-

Isolation and Drying: The resulting this compound hydrate crystals are separated by filtration and then air-dried.[4]

Experimental Workflow for Synthesis from Metallic Gallium

Caption: Workflow for synthesizing this compound from metallic gallium.

Synthesis from Gallium Oxide

Experimental Protocol:

-

Dissolution: Dissolve gallium oxide (Ga₂O₃) in nitric acid. To enhance the dissolution rate, a mixture of nitric acid and hydrochloric acid can be used.[5] The reaction is maintained for 3-6 hours at a temperature ranging from 40°C to the boiling point of the solution.[5]

-

Precipitation: Add ammonia (B1221849) to the solution to precipitate gallium hydroxide (B78521). The resulting white precipitate is then filtered and washed.[5]

-

Redissolution: The filtered gallium hydroxide is redissolved in nitric acid to form a this compound solution.[5]

-

Purification and Concentration: The solution is subjected to vacuum distillation to remove excess water and nitric acid, resulting in a concentrated this compound solution.[5]

-

Crystallization and Drying: The concentrated solution is then cooled to induce crystallization, and the resulting crystals are dried to yield the final product.

High-Pressure Synthesis from Gallium Oxide:

For producing high-purity this compound, a high-pressure, high-temperature method can be employed.

Experimental Protocol:

-

Mixing: Mix gallium oxide and nitric acid (8 N concentration) in a 1:8 molar ratio in a stainless steel pressure vessel.[6]

-

Reaction: Heat the pressure vessel to 200°C for approximately 30 hours.[6]

-

Purification: Remove excess water and nitric acid by condensation under reduced pressure (0.05 x 10⁵ Pa) at a temperature of 40-80°C.[6]

| Parameter | Synthesis from Metallic Gallium | Synthesis from Gallium Oxide (High Pressure) |

| Starting Material | High-purity metallic gallium | High-purity gallium oxide |

| Reagent | High-purity nitric acid | 8 N Nitric acid |

| Molar Ratio | - | Ga₂O₃ : HNO₃ = 1:8[6] |

| Reaction Temperature | 50-90°C[3] | 200°C[6] |

| Reaction Time | 5-6 hours[3] | ~30 hours[6] |

| Crystallization Temp. | -20°C to 0°C[4] | - |

| Purity | >99.99% (with high purity starting materials)[4] | High purity suitable for fluorescence applications[6] |

Characterization of this compound

Thorough characterization is crucial to ensure the purity, identity, and quality of the synthesized this compound. The following are key analytical techniques employed for this purpose.

X-ray Diffraction (XRD)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule. The nitrate group (NO₃⁻) has characteristic absorption bands.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized this compound.

-

Analysis: Record the FTIR spectrum in the transmittance mode.

-

Interpretation: The spectrum is expected to show a strong absorption band around 1380-1350 cm⁻¹ corresponding to the nitrate ion.[7] Another peak around 676.40 cm⁻¹ has also been considered as an indicator of this compound.[8]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound hydrate.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed sample of this compound hydrate in an appropriate crucible.

-

Analysis: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen).

-

Interpretation: TGA of Ga(NO₃)₃·xH₂O shows a significant mass loss between 60°C and 180°C, corresponding to the loss of water of hydration and decomposition to gallium oxide (Ga₂O₃).[9][10] DSC measurements would reveal endothermic and exothermic events associated with these processes. A study concluded that there are 8 water molecules in the hydrate compound.[9]

| Technique | Parameter | Expected Result |

| XRD | Crystal Structure | Confirmation of the crystalline phase (e.g., nonahydrate) |

| FTIR | Functional Groups | Characteristic absorption bands for the nitrate group (NO₃⁻) around 1380-1350 cm⁻¹[7] |

| TGA | Thermal Decomposition | Mass loss between 60°C and 180°C corresponding to dehydration and decomposition to Ga₂O₃[9] |

| DSC | Thermal Transitions | Endothermic and exothermic peaks corresponding to dehydration and decomposition |

Mechanism of Action in Research Applications

This compound exhibits its therapeutic effects through multiple mechanisms, primarily by acting as an iron (Fe³⁺) mimetic due to their similar ionic radii and electronic configurations. This allows gallium to interfere with iron-dependent cellular processes.

Inhibition of Ribonucleotide Reductase

One of the primary anticancer mechanisms of this compound is the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis.[11]

Signaling Pathway for Ribonucleotide Reductase Inhibition:

Caption: this compound's inhibition of ribonucleotide reductase.

This inhibition occurs through two main pathways:

-

Direct Inhibition: Gallium directly inhibits the activity of ribonucleotide reductase.[12][13]

-

Iron Deprivation: Gallium competes with iron for binding to transferrin, the primary iron transport protein. The resulting gallium-transferrin complex is taken up by cells, leading to a reduction in the intracellular iron pool available for ribonucleotide reductase, which is an iron-dependent enzyme.[12][13]

Inhibition of Bone Resorption

This compound is effective in treating hypercalcemia of malignancy by inhibiting bone resorption.[1][14]

Signaling Pathway for Inhibition of Bone Resorption:

Caption: this compound's effect on bone resorption signaling.

The mechanisms of action on bone include:

-

Direct Osteoclast Inhibition: this compound directly inhibits the activity of osteoclasts, the cells responsible for bone breakdown, by reducing their acid secretion.[14][15] This may be mediated by the inhibition of an ATPase-dependent proton pump in the osteoclast's ruffled membrane.[14][15]

-

Modulation of OPG/RANKL Pathway: this compound can stimulate osteoblasts to increase the secretion of osteoprotegerin (OPG), which is a decoy receptor for RANKL.[16] By binding to RANKL, OPG prevents it from activating its receptor, RANK, on osteoclast precursors, thereby inhibiting their differentiation and activation.[16]

-

Physicochemical Effects: Gallium can be adsorbed onto the surface of hydroxyapatite crystals in the bone matrix, which may alter the mineral properties and reduce its solubility.[14][17]

Conclusion

This technical guide provides a foundational understanding of the synthesis, characterization, and key mechanisms of action of this compound for research applications. The detailed protocols and summarized data are intended to facilitate the work of researchers in drug development and related scientific fields. The unique properties of this compound, particularly its ability to interfere with iron metabolism and inhibit bone resorption, make it a compelling compound for further investigation in oncology and other therapeutic areas.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN102963923A - Large-scale production method for preparing this compound by using gallium - Google Patents [patents.google.com]

- 4. CN1762825A - this compound preparation method - Google Patents [patents.google.com]

- 5. CN1951823A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. ejournal.upi.edu [ejournal.upi.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound in the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of ribonucleotide reductase by gallium in murine leukemic L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The effects of this compound on bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of this compound on the expression of osteoprotegerin and receptor activator of nuclear factor-κB ligand in osteoblasts in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gallium inhibits bone resorption by a direct effect on osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Chemical Properties of Gallium Nitrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of gallium nitrate (B79036) in aqueous solutions. Gallium nitrate, a compound of increasing interest in medical and pharmaceutical research, exhibits complex behavior in aqueous environments, which is crucial for understanding its biological activity and developing new therapeutic applications.

Physicochemical Properties

Hydrolysis and Speciation in Aqueous Solutions

Upon dissolution in water, the gallium(III) ion, Ga³⁺, undergoes extensive hydrolysis, meaning it reacts with water molecules. This process is highly dependent on the pH of the solution and the concentration of the gallium salt.

At a low pH (typically below 2), the dominant species is the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺.[5] In this complex, the Ga³⁺ ion is octahedrally coordinated to six water molecules. As the pH of the solution increases, the coordinated water molecules begin to deprotonate, leading to the formation of a series of monomeric and polynuclear hydroxo complexes.

The hydrolysis reactions can be represented by the following equilibria:

[Ga(H₂O)₆]³⁺ + H₂O ⇌ [Ga(H₂O)₅(OH)]²⁺ + H₃O⁺ [Ga(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Ga(H₂O)₄(OH)₂]⁺ + H₃O⁺

This process can continue to form neutral gallium hydroxide (B78521), Ga(OH)₃, which is poorly soluble and can precipitate out of solution, and the soluble gallate anion, [Ga(OH)₄]⁻, at higher pH values.

Furthermore, under certain conditions, polynuclear species, where multiple gallium ions are bridged by hydroxide groups, can form. Studies under physiological conditions (37 °C and 0.15 M NaCl) have identified species such as Ga₃(OH)₁₁²⁻, Ga₄(OH)₁₁⁺, and Ga₆(OH)₁₅³⁺.

The speciation of gallium(III) in an aqueous solution as a function of pH is a critical factor in its biological activity and potential toxicity.

Quantitative Data on Gallium(III) Hydrolysis

The following table summarizes the hydrolysis constants for monomeric Ga³⁺ species from various literature sources. These constants describe the equilibrium for the deprotonation of coordinated water molecules.

| Equilibrium Reaction | log K (at 298 K, infinite dilution) |

| Ga³⁺ + H₂O ⇌ Ga(OH)²⁺ + H⁺ | -2.6 to -2.9 |

| Ga³⁺ + 2H₂O ⇌ Ga(OH)₂⁺ + 2H⁺ | -5.9 to -7.0 |

| Ga³⁺ + 3H₂O ⇌ Ga(OH)₃ + 3H⁺ | -10.3 to -12.0 |

| Ga³⁺ + 4H₂O ⇌ [Ga(OH)₄]⁻ + 4H⁺ | -15.5 to -16.6 |

Data compiled from Baes and Mesmer (1976), NIST46, and Brown and Ekberg (2016).[6]

Complex Formation with Nitrate Ions

In concentrated this compound solutions, there is evidence of complex formation between the hydrated gallium ion and nitrate anions. Two types of complexes have been identified:

-

Outer-sphere ion pair: [Ga(H₂O)₆]³⁺NO₃⁻. In this arrangement, the nitrate ion does not directly coordinate with the gallium ion but is held in the outer solvation shell by electrostatic forces. This is the predominant form in concentrated solutions.[7]

-

Inner-sphere complex: [Ga(H₂O)₅(ONO₂)]²⁺. Here, a nitrate ion displaces a water molecule from the primary coordination sphere and binds directly to the gallium ion. This complex is considered thermodynamically weak and is present in only small amounts, diminishing upon dilution.[7]

Specific stability constants for these nitrate complexes are not well-documented in the literature, reflecting the weak nature of these interactions.

Interaction with Biological Systems

The aqueous chemistry of this compound is fundamental to its biological effects, particularly its anticancer and antihypercalcemic properties. The Ga³⁺ ion's similarity to the ferric iron ion (Fe³⁺) in terms of charge and ionic radius allows it to interfere with iron-dependent metabolic pathways.

Interference with Iron Metabolism

One of the primary mechanisms of this compound's antitumor activity is its ability to act as an iron mimetic.[8]

Gallium(III) binds to transferrin, the primary iron transport protein in the blood, and is taken up by cells, particularly cancer cells that overexpress the transferrin receptor.[9] Inside the cell, gallium is released and inhibits ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis and cell proliferation.[8][10]

Mechanism of Action in Hypercalcemia

This compound is an effective treatment for cancer-related hypercalcemia. Its mechanism of action involves the inhibition of bone resorption.

References

- 1. ProChem Inc. This compound, 99.99% – High Purity for Catalysis & High-Temperature Processing [prochemonline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 13494-90-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. Ga(III) complexes--the effect of metal coordination on potential systemic absorption after topical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oaji.net [oaji.net]

- 7. researchgate.net [researchgate.net]

- 8. CAS 69365-72-6: Gallium(III) nitrate hydrate | CymitQuimica [cymitquimica.com]

- 9. Gallium(III) nitrate crystalline, 99.9 trace metals 69365-72-6 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

The Dawn of a Metal-Based Anticancer Agent: An In-depth Guide to the Early Exploratory Studies of Gallium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational exploratory studies of gallium nitrate (B79036) as a potential anticancer agent. The initial discovery that radioactive gallium-67 (B84094) accumulates in tumors spurred interest in the therapeutic potential of stable gallium salts.[1][2] Subsequent preclinical and early clinical trials established gallium nitrate's activity against certain malignancies, particularly non-Hodgkin's lymphoma and bladder cancer, and elucidated its unique mechanism of action, distinct from traditional cytotoxic chemotherapy.[1][3] This document provides a comprehensive overview of the key findings from this early research, focusing on quantitative data, experimental methodologies, and the molecular pathways implicated in its antitumor effects.

Quantitative Data from Early Clinical Trials

The following tables summarize the key quantitative data from early Phase I and Phase II clinical trials of this compound. These studies were pivotal in establishing the initial efficacy and safety profile of the drug.

Table 1: Phase I Clinical Trial Pharmacokinetic Parameters

| Parameter | Value | Patient Population | Administration | Reference |

| Initial Half-Life (t½α) | 0.5 - 1.8 hours (mean 1.0) | 8 patients with disseminated neoplasms | Intravenous | [4] |

| 8.3 - 26 minutes | N/A | Rapid intravenous infusion | [5] | |

| 87 minutes | Patients with advanced cancer | Intravenous | [6] | |

| Terminal Half-Life (t½β) | 10.5 - 50.4 hours (mean 25.1) | 8 patients with disseminated neoplasms | Intravenous | [4] |

| 6.3 - 196 hours | N/A | Rapid intravenous infusion | [5] | |

| 24.5 hours | Patients with advanced cancer | Intravenous | [6] | |

| Volume of Distribution | 0.25 - 2.53 L/kg (mean 1.19) | 8 patients with disseminated neoplasms | Intravenous | [4] |

| Total Drug Clearance | 0.13 - 1.00 ml/kg/min (mean 0.65) | 8 patients with normal renal function | Intravenous | [4] |

| 24-hour Urinary Excretion | 15% - 72% (mean 35%) | 8 patients with disseminated neoplasms | Intravenous | [4] |

| 35% - 71% | N/A | Infusion | [7] | |

| Total Urinary Excretion | 68% - 107% | N/A | 7-day continuous intravenous infusion | [5] |

| 69% - 91% | N/A | Rapid intravenous infusion | [5] | |

| Plasma Gallium Concentration | 0.9 ± 0.2 µg/ml & 1.9 ± 0.4 µg/ml | 2 patients | 200 mg/m² 7-day continuous infusion | [5] |

Table 2: Phase II Clinical Trial Efficacy and Dosing

| Cancer Type | Overall Response Rate | Patient Population | Dosing Regimen | Reference |

| Non-Hodgkin's Lymphoma | ~30% | Relapsed/refractory | Continuous infusion | [8] |

| 28% | Refractory | N/A | [7] | |

| 35-40% (Complete & Partial) | Relapsed/refractory | N/A | [9] | |

| Bladder Cancer | 17% - 63% | Advanced | Single agent | [8] |

| 18-22% | Advanced | N/A | [9] | |

| 17% (4/23 patients, partial) | Relapsed | Intravenous infusion | [3] | |

| Small Cell Lung Carcinoma | 11% | Refractory | N/A | [7] |

Key Experimental Protocols

The early clinical studies of this compound employed specific methodologies to assess its safety and efficacy. Below are detailed descriptions of the typical protocols used in these foundational trials.

Phase I Clinical Trial Protocol for Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile, maximum tolerated dose (MTD), and dose-limiting toxicities (DLTs) of intravenously administered this compound.

Patient Population: Patients with advanced, disseminated neoplasms refractory to conventional chemotherapy.[4]

Methodology:

-

Patient Screening and Baseline Assessment:

-

Inclusion criteria typically included histologically confirmed advanced cancer, failure of standard therapies, and adequate organ function (renal, hepatic, and hematologic).

-

Baseline assessments included complete blood counts, serum chemistry panels (including renal and liver function tests), urinalysis, and electrocardiogram.

-

-

Drug Administration:

-

This compound was administered intravenously. Early studies explored both short infusions and continuous infusions.[7]

-

A common regimen involved a short intravenous infusion over 30 minutes, with doses ranging from 300 to 600 mg/m².[4] Another approach was a continuous infusion of 300 mg/m²/day for 5-7 days.[8]

-

Dose escalation was performed in cohorts of patients to determine the MTD.

-

-

Pharmacokinetic Sampling:

-

Gallium Concentration Measurement:

-

Gallium concentrations in plasma and urine were determined colorimetrically.[4]

-

-

Data Analysis:

-

Toxicity Monitoring:

Visualizing the Mechanisms and Processes

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of this compound and a typical experimental workflow from the early studies.

Caption: Proposed mechanism of action of this compound as an anticancer agent.

References

- 1. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of this compound, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical toxicologic and pharmacologic studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: the second metal with clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Phase II trial of this compound in previously treated patients with small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

crystal structure and spectroscopic analysis of gallium nitrate

An In-depth Technical Guide to the Crystal Structure and Spectroscopic Analysis of Gallium Nitrate (B79036)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and spectroscopic properties of gallium(III) nitrate, focusing on its common hydrated form. The information presented is intended to support research and development activities where gallium nitrate is used as a precursor, catalyst, or active pharmaceutical ingredient.

Crystal Structure of Gallium(III) Nitrate Nonahydrate

Gallium(III) nitrate is commercially available and most stable as a crystalline nonahydrate.[1] X-ray crystallography has determined its precise structure to be hexaaquagallium(III) nitrate trihydrate, with the chemical formula --INVALID-LINK--₃·3H₂O .[2]

The crystal structure is composed of:

-

Hexaaquagallium(III) Cation [Ga(H₂O)₆]³⁺ : The central gallium(III) ion is octahedrally coordinated to six water molecules. The structure contains two crystallographically distinct [Ga(H₂O)₆]³⁺ octahedra.[2] In aqueous solutions at low pH, this stable hexaaquated ion is the dominant gallium species.[3]

-

Nitrate Anions (NO₃⁻) : Three nitrate anions are present as counter-ions to balance the 3+ charge of the gallium complex.

-

Water of Crystallization : Three additional water molecules are incorporated into the crystal lattice.

These components are interconnected by an extensive three-dimensional network of hydrogen bonds. The compound is isostructural with other trivalent metal nitrate nonahydrates, such as those of chromium(III) and iron(III).[2] Due to this isostructural relationship, the crystallographic parameters are expected to be very similar to those reported for hexaaquachromium(III) nitrate trihydrate, which crystallizes in the monoclinic P2₁/c space group.[4]

Table 1: Crystallographic Data for M(III) Nitrate Nonahydrate (M = Cr, isostructural to Ga)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| a | 13.967(1) Å | [4] |

| b | 9.6528(9) Å | [4] |

| c | 10.981(1) Å | [4] |

| β | 95.41° | [4] |

| Volume | 1473.87 ų | [4] |

| Z (Formula units/cell) | 4 | [4] |

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity, purity, and coordination environment of this compound in both solid and solution states.

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy probes the molecular vibrations of the constituent ions: the [Ga(H₂O)₆]³⁺ cation, the NO₃⁻ anion, and the water molecules.

In aqueous solutions, the Raman spectrum provides clear signatures for the hexaaquagallium(III) ion, which possesses Oₕ symmetry.[5] The nitrate ion (D₃ₕ symmetry) also has characteristic vibrational modes. In concentrated solutions, evidence of both inner-sphere and outer-sphere ion pairing between the cation and nitrate anion can be observed.[5][6]

Table 2: Key Vibrational Frequencies of this compound in Aqueous Solution

| Wavenumber (cm⁻¹) | Technique | Assignment | Species | Reference |

| ~3400 | IR / Raman | ν(O-H) stretch | H₂O | General |

| ~1635 | IR / Raman | δ(H-O-H) bend | H₂O | General |

| ~1390 | IR / Raman | ν₃(E') asym. stretch | NO₃⁻ | General |

| 1047 | Raman | ν₁(A₁') sym. stretch | NO₃⁻ | [2] |

| 718 | Raman | ν₄(E') in-plane bend | NO₃⁻ | [2] |

| 526 | Raman | ν₁(a₁g) Ga-O sym. stretch | [Ga(H₂O)₆]³⁺ | [5][6] |

| 430 | Raman | ν₂(e₉) Ga-O stretch/bend | [Ga(H₂O)₆]³⁺ | [5] |

| 328 | Raman | ν₅(f₂g) O-Ga-O bend | [Ga(H₂O)₆]³⁺ | [5] |

In the solid state, the symmetry of the ions may be lowered, leading to the splitting of degenerate modes and the appearance of bands that are inactive in solution. The spectra will be dominated by strong absorptions from the nitrate groups and the O-H vibrations of the coordinated and lattice water molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the coordination environment of gallium in solution. Gallium has two NMR-active quadrupolar nuclei, ⁶⁹Ga and ⁷¹Ga.

-

⁷¹Ga NMR : This is the nucleus of choice for gallium studies due to its higher natural abundance, greater sensitivity, and narrower signal linewidths compared to ⁶⁹Ga.[7]

-

Chemical Shift Reference : Aqueous this compound in D₂O is commonly used as an external chemical shift reference standard (0 ppm) for ⁷¹Ga NMR.[8]

-

Coordination Studies : The ⁷¹Ga chemical shift is highly sensitive to the coordination number and geometry of the gallium center. For this compound in acidic or neutral aqueous solution, a single resonance is observed, consistent with the presence of the single, symmetrical hexaaquagallium(III) species.[3]

Table 3: NMR Properties of Gallium Isotopes

| Property | ⁶⁹Ga | ⁷¹Ga | Reference |

| Spin (I) | 3/2 | 3/2 | [7] |

| Natural Abundance | 60.11% | 39.89% | [7] |

| Relative Receptivity | 0.0419 | 0.0931 | [7] |

| Typical Linewidth | Broader | Narrower | [7] |

Experimental Protocols

Synthesis of this compound Nonahydrate

-

Dissolution : Dissolve high-purity gallium metal in concentrated nitric acid in a fume hood. The reaction is exothermic and produces toxic nitrogen oxides; proceed with caution and appropriate cooling.

-

Concentration : Gently heat the resulting solution to remove excess acid and concentrate the solution. Avoid overheating, which can lead to the formation of gallium oxide.

-

Crystallization : Allow the concentrated solution to cool slowly at room temperature or in a refrigerator. Colorless, deliquescent crystals of Ga(NO₃)₃·9H₂O will form.

-

Isolation : Isolate the crystals by filtration and wash sparingly with a small amount of ice-cold distilled water.

-

Drying : Dry the crystals in a desiccator over a suitable drying agent. The crystals are hygroscopic and should be stored in a tightly sealed container.[7]

Single-Crystal X-ray Diffraction

-

Crystal Selection : Select a suitable single crystal of this compound nonahydrate and mount it on a goniometer head.

-

Data Collection : Place the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å). Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement : Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve a final structural model.

Vibrational Spectroscopy

-

Infrared (IR) Spectroscopy :

-

Sample Preparation : For solid-state analysis, prepare a KBr pellet by grinding a small amount of the crystalline sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

Data Acquisition : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000–400 cm⁻¹.

-

-

Raman Spectroscopy :

-

Sample Preparation : Place a small amount of the solid crystalline sample directly onto a microscope slide or into a capillary tube. For solution analysis, prepare an aqueous solution of known concentration.

-

Data Acquisition : Acquire the spectrum using a Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 785 nm). Collect the scattered light and analyze the Stokes-shifted Raman bands.

-

⁷¹Ga NMR Spectroscopy

-

Sample Preparation : Prepare a solution of this compound nonahydrate in deuterated water (D₂O) in a 5 mm NMR tube. A small amount of nitric acid (DNO₃) may be added to ensure a low pH and prevent hydrolysis.

-

Reference Sample : Prepare an external reference standard of this compound in D₂O in a sealed capillary, or use the sample itself and reference the chemical shift to 0 ppm.

-

Data Acquisition : Acquire the ⁷¹Ga NMR spectrum on a high-field NMR spectrometer equipped with a broadband probe. Use a single-pulse experiment with appropriate parameters (pulse width, acquisition time, relaxation delay) to obtain a spectrum with a good signal-to-noise ratio.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. kmchem.com [kmchem.com]

- 8. This compound | GaN3O9 | CID 61635 - PubChem [pubchem.ncbi.nlm.nih.gov]

Gallium Nitrate for Hypercalcemia: A Technical Guide to Initial Investigations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial clinical investigations into gallium nitrate (B79036) for the treatment of cancer-related hypercalcemia. It consolidates key quantitative data from seminal studies, details experimental protocols, and visualizes the proposed mechanisms and clinical trial workflows.

Introduction

Hypercalcemia, an abnormally high level of calcium in the blood, is a common and serious metabolic complication of cancer.[1] Initially developed for its antineoplastic properties, gallium nitrate demonstrated a significant ability to reduce serum calcium levels in early trials.[1][2] This led to its investigation and eventual approval as a therapy for symptomatic, cancer-related hypercalcemia that is unresponsive to adequate hydration.[1][2] This document synthesizes the foundational research that established its efficacy and safety profile.

Mechanism of Action

While the precise mechanism of this compound in correcting hypercalcemia is not fully elucidated, it is understood to involve multiple effects on bone metabolism.[1] The primary action is the inhibition of osteoclast-mediated bone resorption.[1][3] Unlike some other agents, this compound is not cytotoxic to bone cells.[1][2] It is believed to work by:

-

Altering Bone Mineral Properties: this compound gets incorporated into hydroxyapatite, the primary mineral component of bone, which is thought to reduce its solubility and inhibit resorption.[3][4]

-

Inhibiting Osteoclast Activity: It may also reduce acid secretion by osteoclasts, a critical step in the breakdown of bone tissue.[3]

-

Stimulating Bone Formation: Some evidence suggests it may also stimulate bone formation, further contributing to a net decrease in serum calcium.[1][2]

The diagram below illustrates the proposed mechanism of action of this compound in inhibiting bone resorption.

Caption: Proposed mechanism of action of this compound.

Clinical Efficacy: Dose-Response and Comparative Studies

Initial clinical trials focused on establishing the dose-response relationship of this compound and comparing its efficacy against existing treatments for cancer-related hypercalcemia.

Dose-Response Analysis

A key study investigated the effects of different doses of this compound administered as a continuous intravenous infusion for 5-7 days.[5] The results demonstrated a dose-dependent effect on serum calcium levels.[5]

| Dose Level | Mean Nadir Serum Calcium (mg/dl) | Percentage of Patients Achieving Normocalcemia |

| Low Dose (100 mg/m²) | 10.5 +/- 1.6 | 60% |

| High Dose (200 mg/m²) | 9.2 +/- 1.5 | 86% |

Data from a study of 39 episodes of hypercalcemia.[5]

Pharmacokinetic studies suggested that a plasma gallium concentration of approximately 1 µg/mL is needed to achieve normalization of serum calcium.[5] Steady-state plasma levels were typically reached after 48 hours of continuous infusion.[5]

Comparative Clinical Trials

This compound was compared to other agents used for hypercalcemia, such as calcitonin and the bisphosphonate etidronate, in randomized, double-blind clinical trials.

In a study comparing this compound to calcitonin, this compound was found to be superior in both the rate of achieving normocalcemia and the duration of the response.[6][7]

| Outcome | This compound (200 mg/m²/day for 5 days) | Calcitonin (8 IU/kg every 6 hours for 5 days) | P-value |

| Patients Achieving Normocalcemia | 18 of 24 (75%) | 8 of 26 (31%) | 0.002 |

| Median Duration of Normocalcemia | 6 days | 1 day | < 0.001 |

Data from a randomized, double-blind comparison of 50 patients.[6]

A multicenter, randomized, double-blind study compared this compound with etidronate. This compound demonstrated superior efficacy in controlling hypercalcemia.[8]

| Outcome | This compound (200 mg/m²/day for 5 days) | Etidronate (7.5 mg/kg daily for 5 days) | P-value |

| Patients Achieving Normocalcemia | 28 of 34 (82%) | 16 of 37 (43%) | < 0.001 |

| Median Duration of Normocalcemia | 8 days | 0 days | 0.0005 |

Data from a study of 71 randomized and treated patients.[8]

Experimental Protocols

The following sections detail the methodologies employed in the key clinical investigations of this compound for hypercalcemia.

Patient Eligibility and Pre-treatment

Patients enrolled in these initial studies typically had cancer-related hypercalcemia that was persistent despite at least 48 hours of hospitalization and aggressive hydration with intravenous normal saline and furosemide-induced diuresis.[7][8][9] Key eligibility criteria often included:

-

Corrected total serum calcium ≥ 12.0 mg/dL.[8]

-

Serum creatinine (B1669602) ≤ 2.5 mg/dL.[3][7]

-

Life expectancy greater than 4 weeks.[7]

-

Exclusion of patients with lymphoma and parathyroid carcinoma in some studies.[7]

Drug Administration

The standard administration protocol for this compound in these pivotal trials was a continuous intravenous infusion.[1][5][6][8]

Caption: Generalized experimental workflow for comparative clinical trials.

Monitoring and Assessments

Throughout the treatment period, patients underwent rigorous monitoring of:

-

Serum Chemistries: Daily measurements of serum calcium, phosphorus, and creatinine were standard.[5][6][8]

-

Fluid Balance: Daily fluid intake and output were carefully recorded.[6]

-

Adverse Events: Patients were monitored for any potential side effects.[5]

Safety and Tolerability

In the initial investigations, this compound was generally well-tolerated.[1] The most common side effects included:

-

Hypophosphatemia: A significant, though usually asymptomatic, decrease in serum phosphate (B84403) was frequently observed.[5][8]

-

Renal Effects: Effects on serum creatinine were generally negligible at the therapeutic doses for hypercalcemia, although renal toxicity was a concern at higher doses used for antineoplastic therapy.[3][5][10] Close monitoring of renal function was and remains a critical aspect of treatment.[1]

-

Hypocalcemia: Mild to moderate hypocalcemia could occur, necessitating monitoring of calcium levels and potential short-term calcium supplementation if required.[3]

Conclusion

The initial investigations into this compound for the treatment of cancer-related hypercalcemia established it as a highly effective therapy. Clinical data demonstrated its superiority over calcitonin and etidronate in achieving and maintaining normocalcemia. The primary mechanism of action is the inhibition of bone resorption. While no longer widely available in some regions, the foundational research on this compound provided significant insights into the management of hypercalcemia and the role of novel therapeutic agents targeting bone metabolism.

References

- 1. Treating cancer-related hypercalcemia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Cancer Uses, Side Effects, Dosage [medicinenet.com]

- 4. Facebook [cancer.gov]

- 5. This compound for acute treatment of cancer-related hypercalcemia: clinicopharmacological and dose response analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound for acute treatment of cancer-related hypercalcemia. A randomized, double-blind comparison to calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acpjournals.org [acpjournals.org]

- 8. A randomized double-blind study of this compound compared with etidronate for acute control of cancer-related hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Medical Applications and Toxicities of Gallium Compounds [mdpi.com]

Gallium Nitrate as an Iron Mimetic: A Technical Guide on its Role in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallium nitrate (B79036), a group IIIa metal salt, has garnered significant attention for its therapeutic potential, primarily stemming from its ability to function as an iron (Fe³⁺) mimetic.[1][2] Due to its similar ionic radius and chemical properties to ferric iron, gallium can insinuate itself into iron-dependent metabolic pathways, thereby disrupting critical cellular functions in pathogenic microorganisms and cancer cells.[1][3] This technical guide provides an in-depth examination of the molecular mechanisms underpinning gallium nitrate's action. It details gallium's interaction with the transferrin transport system, its inhibitory effects on the iron-dependent enzyme ribonucleotide reductase, and its broader impact on cellular iron homeostasis. This document synthesizes quantitative data on its cytotoxic effects, outlines key experimental protocols for its study, and visualizes the core cellular pathways it perturbs, offering a comprehensive resource for researchers in oncology and infectious disease.

Introduction: The Principle of Ionic Mimicry

Iron is an indispensable element for nearly all forms of life, playing a pivotal role as a cofactor in a multitude of enzymatic reactions essential for cellular respiration, DNA synthesis, and proliferation.[1] The redox potential of iron allows it to participate in vital electron transfer reactions. However, this same property can lead to the generation of harmful reactive oxygen species. Consequently, cellular iron metabolism is a tightly regulated process.

The concept of ionic mimicry involves an ion of one element substituting for another in a biological system due to similarities in physical and chemical properties, such as ionic radius and charge. Gallium (Ga³⁺) serves as a classic example of an iron mimetic, closely resembling the ferric iron (Fe³⁺) ion. This mimicry allows gallium to compete with iron for binding sites on key proteins, thereby disrupting normal iron metabolism.[3][4] This disruption is particularly detrimental to cells with high iron requirements, such as rapidly proliferating cancer cells and various pathogenic microbes, making this compound a targeted therapeutic agent.[1][2]

Mechanism of Action of this compound as an Iron Mimetic

The antitumor and antimicrobial activities of this compound are primarily attributed to its ability to interfere with iron metabolism at multiple levels.[1] The mechanism can be broadly understood as a two-step process: cellular uptake and intracellular disruption of iron-dependent processes.[5][6]

Cellular Uptake via the Transferrin Cycle

In biological systems, gallium binds to the iron transport protein transferrin.[5] This Ga³⁺-transferrin complex is then recognized by transferrin receptor 1 (TfR1), which is often overexpressed on the surface of malignant cells to meet their high demand for iron.[2][6][7] The cell internalizes the Ga³⁺-transferrin complex through receptor-mediated endocytosis.[6][8] This process has two key consequences:

-

Competitive Inhibition of Iron Uptake: The binding of Ga³⁺-transferrin to TfR1 competitively inhibits the uptake of Fe³⁺-transferrin, leading to a state of relative iron deprivation within the cell.[6][9]

-

Intracellular Gallium Accumulation: Once inside the endosome, the acidic environment facilitates the release of gallium from transferrin. However, unlike iron, gallium is redox-inactive and cannot be readily utilized by the cell, leading to its accumulation and interference with downstream metabolic pathways.

Inhibition of Ribonucleotide Reductase (RNR)

A primary intracellular target of gallium is ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[10][11] RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The R2 subunit of this enzyme contains a tyrosyl free radical that is essential for its catalytic activity, and the generation and maintenance of this radical are dependent on a di-iron cofactor.[2][6]

Gallium disrupts RNR function through a dual mechanism:

-

Indirect Inhibition: By inducing a state of cellular iron depletion, gallium limits the availability of iron required for the proper functioning of the R2 subunit.[2][6]

-

Direct Inhibition: Studies have shown that gallium can also directly inhibit RNR activity, likely by binding to the enzyme and interfering with its structure or the function of its iron cofactor.[6][10]

The inhibition of RNR leads to a depletion of the deoxyribonucleotide pool, resulting in S-phase arrest in the cell cycle and ultimately inhibiting cellular proliferation.[12]

Disruption of Mitochondrial Function

Mitochondria are central hubs for iron metabolism, essential for the synthesis of heme and iron-sulfur clusters. Recent studies indicate that this compound can induce mitochondrial iron depletion.[8][13] This disruption of mitochondrial iron homeostasis can lead to impaired activity of iron-dependent enzymes in the electron transport chain, such as NADH dehydrogenase, and an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[1][8]

Quantitative Data Summary

The efficacy of gallium compounds has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a drug's potency.

| Compound | Cell Line Type | IC₅₀ Range (µM) | Citation |

| This compound | Hepatocellular Carcinoma | 60 - 250 | [2][14] |

| Gallium Maltolate | Hepatocellular Carcinoma | 25 - 35 | [2][14] |

| KP46 (Gallium Complex) | Melanoma, Ovary, Breast, Colon, Lung Cancer | 0.85 - 10.4 | [2] |

Table 1: Comparative IC₅₀ values of gallium compounds in various cancer cell lines.

Key Experimental Protocols

The following are generalized methodologies for key experiments used to investigate the effects of this compound on cellular processes.

Cell Culture and Proliferation Assay

-

Cell Seeding: Plate cancer cells (e.g., CCRF-CEM, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in a suitable growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM to 500 µM). Include an untreated control group.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. Add the MTT reagent to each well and incubate for 2-4 hours. Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using appropriate software.

Ribonucleotide Reductase (RNR) Activity Assay (Cell-Free)

-

Cell Lysate Preparation: Prepare a cell-free extract from cultured cells by homogenization or sonication in a suitable buffer.

-

Reaction Mixture: Set up a reaction mixture containing the cell lysate, a ribonucleotide substrate (e.g., ¹⁴C-labeled CDP or ADP), a reducing agent (e.g., dithiothreitol), and an allosteric effector (e.g., ATP).

-

Gallium Treatment: Add varying concentrations of this compound to the reaction mixtures. Include a control without gallium.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Separation and Quantification: Stop the reaction and separate the resulting deoxyribonucleotides from the ribonucleotides using thin-layer chromatography or HPLC. Quantify the amount of radiolabeled deoxyribonucleotide formed using a scintillation counter.

-

Data Analysis: Calculate the percentage of RNR inhibition for each this compound concentration relative to the control.

Western Blot Analysis for Iron-Regulatory Proteins

-

Protein Extraction: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., Transferrin Receptor 1, Ferritin, IRP-1) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism of Action

The following diagrams illustrate the key mechanisms and pathways affected by this compound.

Caption: Competitive uptake of Gallium-Transferrin and subsequent inhibition of Ribonucleotide Reductase (RNR).

Caption: Gallium-induced intrinsic apoptosis pathway via mitochondrial disruption.

Caption: General experimental workflow for assessing the cellular effects of this compound.

Therapeutic Implications and Future Directions

The ability of this compound to act as an iron mimetic gives it a unique mechanism of action that is distinct from many conventional chemotherapeutic agents.[2] This suggests a potential lack of cross-resistance with other drugs, making it a valuable candidate for combination therapies.[1][15] Clinical trials have demonstrated its efficacy in treating cancer-related hypercalcemia and in certain malignancies like non-Hodgkin's lymphoma and bladder cancer.[2][11]

Future research is focused on several key areas:

-

Development of Novel Gallium Compounds: Newer generations of gallium compounds, such as gallium maltolate, are being developed to improve oral bioavailability and therapeutic efficacy.[2]

-

Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents is a promising avenue.[15] For instance, its combination with ribonucleotide reductase inhibitors like gemcitabine (B846) and hydroxyurea (B1673989) has shown synergistic effects.[15]

-

Antimicrobial Applications: The disruption of microbial iron utilization makes gallium a potent anti-infective agent, particularly against biofilm-forming bacteria.[1][3]

Conclusion

This compound's role as an iron mimetic provides a powerful and targeted approach to disrupting the cellular processes of rapidly proliferating cells. By competitively inhibiting iron uptake through the transferrin cycle and directly and indirectly inhibiting the essential enzyme ribonucleotide reductase, gallium effectively halts DNA synthesis and induces apoptosis. Its unique mechanism of action, coupled with a lack of significant myelosuppression, positions this compound and its derivatives as important agents in the development of novel therapeutic strategies for cancer and infectious diseases. Further elucidation of its interactions with cellular signaling pathways will continue to refine its clinical application and unlock its full therapeutic potential.

References

- 1. Gallium and its competing roles with iron in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tumor cell toxicity of stable this compound: enhancement by transferrin and protection by iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Medical Applications and Toxicities of Gallium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gallium Uncouples Iron Metabolism to Enhance Glioblastoma Radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment with this compound: evidence for interference with iron metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of ribonucleotide reductase by gallium in murine leukemic L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound in the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gallium Uncouples Iron Metabolism to Enhance Glioblastoma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Interaction of this compound with other inhibitors of ribonucleotide reductase: effects on the proliferation of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Gallium Nitrate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium nitrate (B79036), with the chemical formula Ga(NO₃)₃, is a compound of significant interest in the pharmaceutical and materials science fields. Its application as a therapeutic agent for cancer-related hypercalcemia and its potential in the development of new anti-cancer drugs and novel materials underscore the importance of a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of gallium nitrate in a range of solvents, addressing a critical need for researchers, scientists, and professionals involved in drug development and formulation.

Solubility of this compound

Aqueous Solubility

This compound is generally described as being readily soluble in water.[1][2] Several sources characterize it as "very soluble" or "soluble" in aqueous solutions.[2][3] However, there are conflicting reports that describe it as only "slightly soluble" in water.[4] This discrepancy may arise from the formation of less soluble hydrolysis products, which is highly dependent on the pH of the solution.

Organic Solvent Solubility

Information on the solubility of this compound in organic solvents is also primarily qualitative. It is reported to be soluble in ethanol (B145695) and ethyl ether.[5] Similar to its aqueous solubility, there are contradictory reports describing it as "slightly soluble" in ethanol. One study mentions the use of a precursor solution of this compound dissolved in dimethylacetamide (DMA) for the synthesis of nanofibers, suggesting its solubility in this solvent.[6]

Summary of Qualitative Solubility Data

| Solvent | Reported Solubility | Citation(s) |

| Water | Very soluble / Readily soluble / Soluble | [1][2][3] |

| Slightly soluble | [4] | |

| Ethanol | Soluble | [5] |

| Slightly soluble | ||

| Ethyl Ether | Soluble | [5] |

| Dimethylacetamide (DMA) | Soluble (inferred from use in solution) | [6] |

Note: The lack of quantitative solubility data (e.g., in g/100 g of solvent at specified temperatures) is a significant knowledge gap. Experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents is highly recommended for formulation development.

Stability of this compound

The stability of this compound in different environments is crucial for its storage, handling, and therapeutic efficacy. This section details its thermal stability, behavior in aqueous solutions, and what is known about its stability in organic solvents.

Thermal Stability

This compound is a hydrated salt and is sensitive to heat. The decomposition temperature is reported to be 110 °C.[5] The thermal decomposition process is complex and involves the loss of water and nitrogen oxides, ultimately leading to the formation of gallium oxide (Ga₂O₃).[6]

Stability in Aqueous Solutions: Hydrolysis

In aqueous solutions, the stability of this compound is primarily governed by the hydrolysis of the gallium(III) ion. The Ga³⁺ ion is highly susceptible to hydrolysis, a process that is heavily dependent on the pH of the solution. This hydrolysis leads to the formation of various monomeric and polynuclear gallium hydroxide (B78521) species.[7][8]

The primary hydrolysis reactions and their equilibrium constants (as -log β) at 25 °C are summarized in the table below.[9][10]

| Hydrolysis Reaction | -log β (0.1 M KNO₃) |

| Ga³⁺ + H₂O ⇌ [Ga(OH)]²⁺ + H⁺ | 3.16 |

| Ga³⁺ + 2H₂O ⇌ [Ga(OH)₂]⁺ + 2H⁺ | 7.07 |

At physiological pH, a mixture of gallium hydroxide species, including Ga(OH)₃ and [Ga(OH)₄]⁻, is expected to be present.[11] The formation of these less soluble hydroxide species can impact the bioavailability and stability of this compound formulations.[8]

A simplified representation of the hydrolysis pathway of the Ga(III) ion in an aqueous solution is depicted in the following diagram.

Stability in Organic Solvents

There is limited information available regarding the stability of this compound in organic solvents. While its solubility in some organic solvents is noted, data on its reactivity, degradation pathways, and the formation of potential byproducts is scarce. It is known that metal nitrates can be reactive in organic solvents, and their stability is influenced by factors such as the nature of the solvent, temperature, and the presence of impurities.[12][13][14][15] Given that this compound is an oxidizing agent, it has the potential to react with combustible materials, organic substances, and reducing agents.[16] Therefore, compatibility studies are essential before formulating this compound in any organic solvent system.

Experimental Protocols

Solubility Determination Workflow

A general workflow for determining the solubility of this compound is outlined below. This typically involves preparing saturated solutions at different temperatures and quantifying the dissolved this compound concentration.

Stability Assessment (Forced Degradation) Workflow

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A typical workflow involves subjecting the this compound solution to various stress conditions.

Conclusion and Recommendations

This technical guide consolidates the available information on the solubility and stability of this compound. While it is generally considered soluble in water and some organic solvents, the lack of quantitative data presents a significant challenge for formulation development. The stability of this compound is influenced by temperature and, in aqueous solutions, by pH-dependent hydrolysis.

For researchers, scientists, and drug development professionals working with this compound, the following recommendations are crucial:

-

Experimental Determination of Solubility: Conduct thorough experimental studies to determine the quantitative solubility of this compound in a variety of pharmaceutically acceptable solvents at different temperatures.

-

Comprehensive Stability Studies: Perform detailed stability studies, including forced degradation under various stress conditions (pH, temperature, light, oxidation), to identify degradation products and elucidate degradation pathways.

-

Organic Solvent Compatibility: Investigate the compatibility and stability of this compound in relevant organic and co-solvent systems to expand formulation options.

-

Analytical Method Development: Develop and validate robust, stability-indicating analytical methods for the accurate quantification of this compound and its potential degradation products.

A deeper understanding of these fundamental properties will be instrumental in unlocking the full therapeutic potential of this compound and in the successful development of novel drug products and advanced materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | GaN3O9 | CID 61635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ProChem Inc. This compound, 99.99% – High Purity for Catalysis & High-Temperature Processing [prochemonline.com]

- 4. Gallium(III) nitrate crystalline, 99.9 trace metals 69365-72-6 [sigmaaldrich.com]

- 5. This compound | 13494-90-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Gallium(III) Ion Hydrolysis under Physiological Conditions | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. cost-nectar.eu [cost-nectar.eu]

- 10. The hydrolysis of metal ions. Part 11. The ionic strength dependence of gallium(III) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Gallium [mbari.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. carlroth.com:443 [carlroth.com:443]

The Rise of Gallium: A Journey from Obscurity to a Multi-Faceted Therapeutic Agent

An In-depth Technical Guide on the Historical Development of Gallium Compounds in Medicine

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the historical evolution, mechanistic insights, and clinical applications of gallium compounds in medicine. From their initial use in diagnostic imaging to their current role in oncology and infectious diseases, gallium compounds have carved a unique niche in the therapeutic landscape. This document delves into the key milestones, quantitative data from pivotal studies, detailed experimental methodologies, and the intricate signaling pathways that underpin their biological activity.

A Historical Trajectory: From Radiotracers to Targeted Therapeutics

The journey of gallium in medicine began not as a therapeutic, but as a diagnostic tool. In the mid-20th century, the radioactive isotope ⁶⁷Ga was observed to accumulate in tumors, leading to its development as a tumor-imaging agent.[1] This serendipitous discovery sparked interest in the biological properties of gallium and laid the groundwork for exploring its therapeutic potential.

The first generation of therapeutic gallium compounds was simple inorganic salts. Gallium nitrate (B79036) emerged as a frontrunner, initially investigated for its anticancer properties.[2] Extensive clinical trials revealed its efficacy in treating hypercalcemia of malignancy, a serious complication of advanced cancer.[3] This led to its approval by the U.S. Food and Drug Administration (FDA) for this indication.[4] Further studies demonstrated its activity against non-Hodgkin's lymphoma and bladder cancer.[5][6]

The success of gallium nitrate paved the way for the development of second-generation gallium compounds with improved oral bioavailability and potentially enhanced efficacy. Gallium maltolate , a complex of gallium with the organic ligand maltol (B134687), showed promise in preclinical and early clinical studies, particularly for brain tumors like glioblastoma.[7] Another notable compound is tris(8-quinolinolato)gallium(III) (KP46) , which has also been investigated for its anticancer properties.[8]

The timeline below highlights key milestones in the development of gallium compounds in medicine:

-

1940s-1950s: Initial investigations into radioactive gallium isotopes (⁷²Ga and ⁶⁷Ga) for bone and tumor imaging.[2]

-

1969: Discovery of ⁶⁷Ga's accumulation in soft tissue tumors, leading to its use in Hodgkin's disease imaging.[1]

-

Mid-1970s: this compound enters clinical trials as an anticancer agent.[1]

-

1991: this compound (Ganite®) receives FDA approval for the treatment of cancer-related hypercalcemia.

-

2000s-Present: Development and investigation of second-generation gallium compounds, including gallium maltolate and KP46, for various cancers and infectious diseases.[7][8]

Therapeutic Applications and Quantitative Efficacy

The clinical utility of gallium compounds spans several key areas, with a significant body of evidence supporting their use in oncology and disorders of bone metabolism. More recently, their potential as antimicrobial agents has garnered considerable attention.

Oncology

Gallium compounds have demonstrated notable activity against a range of malignancies, primarily through their ability to disrupt iron metabolism, a critical pathway for rapidly proliferating cancer cells.

Non-Hodgkin's Lymphoma (NHL): Phase I/II studies of continuous intravenous infusion of this compound in patients with relapsed or refractory NHL showed response rates of up to 43%.[5] A Southwest Oncology Group study reported a 18% partial response rate in patients with malignant lymphoma treated with this compound.[9]

Bladder Cancer: In a Phase I-II trial of this compound in patients with advanced refractory urothelial tract tumors, a partial response was observed in 17.4% of patients receiving 350 mg/m²/day or more.[10]

Glioblastoma: A phase 1 trial of oral gallium maltolate in recurrent glioblastoma demonstrated a median progression-free survival of 118 days, with some patients experiencing a progression-free survival of over 180 days.[11]

| Cancer Type | Gallium Compound | Clinical Trial Phase | Key Efficacy Data |

| Non-Hodgkin's Lymphoma | This compound | Phase I/II | Up to 43% response rate in relapsed/refractory NHL.[5] |

| This compound | Phase II | 18% partial response rate in malignant lymphoma.[9] | |

| Bladder Cancer | This compound | Phase I/II | 17.4% partial response rate in advanced refractory urothelial tumors.[10] |

| Glioblastoma | Gallium Maltolate | Phase I | Median progression-free survival of 118 days in recurrent glioblastoma.[11] |

Hypercalcemia of Malignancy

This compound is a well-established treatment for cancer-related hypercalcemia, working by inhibiting osteoclast-mediated bone resorption.

| Indication | Gallium Compound | Dosage | Efficacy |

| Hypercalcemia of Malignancy | This compound | 200 mg/m²/day for 5 days (continuous IV infusion) | Normalized serum calcium in a significant percentage of patients. |

Infectious Diseases

The "iron mimicry" mechanism of gallium also extends to its antimicrobial activity, as many pathogenic bacteria have a high iron requirement for growth and virulence.

| Pathogen | Gallium Compound | In Vitro Activity (MIC) |

| Pseudomonas aeruginosa | This compound | 512 µg/mL |

| Escherichia coli | This compound | 256 µg/mL |

| Staphylococcus aureus | This compound | 512 µg/mL |

Mechanistic Insights: The "Iron Mimicry" Hypothesis and Beyond